N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O3S/c1-25-12-4-6-13(7-5-12)26(23,24)20-8-9-22-14(11-2-3-11)10-15(21-22)16(17,18)19/h4-7,10-11,20H,2-3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAUKVGORFAHKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=CC(=N2)C(F)(F)F)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Biologische Aktivität
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide is a compound of interest due to its potential biological activities. This article summarizes the available research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's chemical structure is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H20F3N3O2S |
| Molecular Weight | 369.41 g/mol |
| LogP | 3.5862 |
| Polar Surface Area | 37.92 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
Research indicates that compounds with similar structures often exhibit various biological activities through different mechanisms:
- Inhibition of Enzymatic Activity : Many sulfonamide derivatives have been shown to inhibit specific enzymes, such as carbonic anhydrase and various kinases, which play crucial roles in cellular signaling and metabolic processes.
- Modulation of Signal Transduction Pathways : The pyrazole moiety is known for its ability to interact with signaling pathways, potentially affecting cellular proliferation and survival.
- Antimicrobial Properties : Sulfonamides are traditionally recognized for their antibacterial activity, which may extend to this compound as well.
Anticancer Potential
Recent studies have focused on the anticancer properties of compounds similar to N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide. For instance:
- PLK4 Inhibition : Compounds that inhibit Polo-like kinase 4 (PLK4) have shown promise in treating various cancers. N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide could potentially act as a PLK4 inhibitor, leading to reduced tumor growth in preclinical models .
Case Studies
-
Study on Antitumor Activity :
- A study demonstrated that a related pyrazole compound exhibited significant antitumor activity against breast cancer cell lines, suggesting that modifications to the pyrazole structure can enhance efficacy against specific cancer types.
-
In Vivo Efficacy :
- Animal models treated with sulfonamide derivatives showed a marked reduction in tumor size and improved survival rates compared to control groups, indicating the potential therapeutic effects of this class of compounds.
Vergleich Mit ähnlichen Verbindungen
Pyrazole Derivatives with Similar Substituents
Key Findings :
- The target compound’s sulfonamide group likely improves aqueous solubility compared to acetamide analogs (e.g., Compound 191 and Enamine’s derivative), which may enhance bioavailability .
- The 4-methoxybenzene substituent in the target compound could promote π-π stacking interactions with aromatic residues in target proteins, unlike halogenated or hydroxylated analogs (e.g., ’s fluorophenyl derivatives) .
Sulfonamide-Containing Pyrazole Derivatives
Key Findings :
Therapeutic Target Variations
- Goxalapladib () : A naphthyridine derivative with trifluoromethyl and methoxy groups, developed for atherosclerosis. Its larger structure (MW 718.80) and acetamide linkage contrast with the target’s compact sulfonamide design, highlighting divergent therapeutic applications .
- and Compounds : Pyrazole derivatives with bromo or chloro substituents (e.g., 1005584-55-3) may exhibit altered electrophilic properties, affecting reactivity and target binding compared to the target’s cyclopropyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
